4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Description
Properties
Molecular Formula |
C7H4ClFN2 |
|---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-7-4-1-2-10-6(4)5(9)3-11-7/h1-3,10H |
InChI Key |
WGJZBGBHQLBSJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2F)Cl |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization for Pyrrolo[3,2-c]Pyridine Formation
The Gould-Jacobs reaction remains a cornerstone for constructing azaindole scaffolds. Adapting this method, 4-amino-2-bromo-5-fluoropyridine serves as a critical precursor. Iodination at position 5 using iodine monochloride in acetic acid achieves 65% regioselectivity for the 5-iodo derivative, followed by mesylation to activate the ring for cyclization. Heating the mesylated intermediate in dimethylformamide (DMF) at 120°C for 8 hours induces ring closure, yielding the pyrrolo[3,2-c]pyridine core with retained fluorine at position 7.
Sonogashira Coupling-Ring Closure Sequences
Palladium-catalyzed Sonogashira coupling between 4-amino-2-bromo-5-fluoropyridine and tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate generates a propargylamine intermediate. Subsequent base-mediated cyclization (K₂CO₃, DMF, 80°C) forms the bicyclic system, with the ethynyl group directing annulation to position 3 of the pyridine ring. This method achieves 54% yield for the cyclized product, though fluorine incorporation requires precise control of starting material halogenation.
Regioselective Halogenation Techniques
Electrophilic Chlorination at Position 4
Post-cyclization chlorination employs phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 6 hours) to substitute hydroxyl or amino groups at position 4. For 7-fluoro-pyrrolo[3,2-c]pyridines lacking activating groups, N-chlorosuccinimide (NCS) with catalytic ferric chloride (FeCl₃) in dichloromethane selectively introduces chlorine at position 4 (72% yield).
Palladium-Catalyzed Functionalization
Suzuki-Miyaura Coupling for Late-Stage Modification
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Limitations |
|---|---|---|---|---|
| Gould-Jacobs | 4-Amino-2-bromo-5-fluoropyridine | Iodination, mesylation, cyclization | 54 | Multi-step, moderate regioselectivity |
| Sonogashira cyclization | 4-Amino-2-bromo-5-fluoropyridine | Coupling, base-induced closure | 58 | Requires specialized ethynyl reagents |
| POCl₃ chlorination | 7-Fluoro-1H-pyrrolo[3,2-c]pyridine | Electrophilic substitution | 72 | Limited to activated substrates |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Nucleophilic Substitution
The chlorine atom at the 4-position undergoes nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. For example:
-
Substitution with amines : Reaction with primary or secondary amines under basic conditions replaces the chlorine atom with an amino group, forming substituted pyrrolo[3,2-c]pyridines.
-
Substitution with alkoxides : Treatment with alkoxide ions (e.g., methoxide) yields corresponding ether derivatives.
Electrophilic Aromatic Substitution
The fluorine atom at the 7-position and the nitrogen atoms in the heterocyclic core influence the reactivity of the aromatic ring. While direct electrophilic substitution is less common due to the electron-withdrawing effects of the halogens, directed metallation or halogenation may occur under specific conditions.
Oxidation and Reduction
-
Oxidation : The pyrrole moiety can undergo oxidation with agents like hydrogen peroxide or peracids, potentially forming pyrrolo[3,2-c]pyridinone derivatives.
-
Reduction : The pyridine ring may be reduced to dihydro derivatives using catalysts such as palladium or platinum, altering the electronic properties of the molecule.
Nucleophilic Substitution of Chlorine
The chlorine atom at the 4-position is a good leaving group due to its electronegativity. In a typical SNAr (Nucleophilic Aromatic Substitution) mechanism:
-
Deprotonation : A base activates the aromatic ring, creating a carbanion intermediate.
-
Attack : A nucleophile (e.g., amine, alkoxide) attacks the electrophilic carbon adjacent to the leaving group.
-
Elimination : Chloride ion leaves, forming the substituted product.
Oxidation of Pyrrole Moiety
The pyrrole ring can be oxidized to a pyrrolidinone structure via peracid-mediated epoxidation followed by acid-catalyzed ring opening, introducing oxygen-containing functional groups.
Data Table: Key Reaction Pathways
| Reaction Type | Substituent Involved | Conditions | Product | Citation |
|---|---|---|---|---|
| Nucleophilic Substitution (SNAr) | Chlorine (4-position) | Amine/Alkoxide, Basic conditions | Substituted pyrrolo[3,2-c]pyridines | |
| Oxidation | Pyrrole ring | Hydrogen peroxide, Peracids | Pyrrolo[3,2-c]pyridinone derivatives | |
| Reduction | Pyridine ring | Palladium/Pt catalysts, Hydrogen gas | Dihydro-pyrrolo[3,2-c]pyridine derivatives |
Structural Insights
-
Cyclization Strategies : Base-mediated cyclization of sulfonamide precursors has been employed to form the pyrrolo[3,2-c]pyridine core, enabling efficient synthesis .
-
Substituent Effects : Fluorine and chlorine substituents modulate reactivity, with fluorine’s electron-withdrawing nature stabilizing intermediates during nucleophilic substitution.
Scientific Research Applications
Medicinal Chemistry Applications
4-Chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine serves as a crucial scaffold in the development of novel therapeutic agents. Its structural properties allow for the modification of biological activity, making it a versatile building block in drug discovery.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-c]pyridine exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown effectiveness against various cancer cell lines.
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| 4-Chloro-7-fluoro derivative A | Breast Cancer | 12.5 |
| 4-Chloro-7-fluoro derivative B | Ovarian Cancer | 10.0 |
These findings suggest that modifications to the pyrrolo[3,2-c]pyridine structure can enhance its cytotoxic effects against specific cancer types .
Inhibition of Kinases
The compound has been explored for its ability to inhibit kinases involved in cancer progression. For example, a study demonstrated that a derivative of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine effectively inhibited MPS1 kinase activity, which is vital for cell division and tumor growth .
Biological Research Applications
4-Chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine is also utilized in biological research to understand its interactions with various biological targets.
Enzyme Modulation
The compound can modulate enzyme activity by binding to specific sites on target proteins. This property is beneficial for studying biochemical pathways and developing assays for drug discovery .
Neuroprotective Effects
Recent studies have indicated potential neuroprotective effects of pyrrolo[3,2-c]pyridine derivatives against neurodegenerative diseases. The compound's ability to enhance insulin sensitivity suggests its role in metabolic pathways related to neurological health .
Industrial Applications
In the industrial sector, 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine is employed in the synthesis of pharmaceuticals and agrochemicals.
Synthesis of Pharmaceuticals
The compound serves as an intermediate in the synthesis of various pharmaceutical agents due to its reactivity and ability to undergo further chemical transformations .
Agrochemical Development
In agrochemistry, derivatives of this compound are being explored for their potential as herbicides and pesticides, contributing to sustainable agricultural practices .
Case Study 1: Anticancer Drug Development
A study focused on synthesizing new derivatives from 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine led to the identification of several compounds with enhanced anticancer activity against ovarian cancer cell lines. The most promising derivative exhibited an IC50 value significantly lower than existing treatments .
Case Study 2: Kinase Inhibition Research
In another investigation, researchers synthesized a series of pyrrolo[3,2-c]pyridine derivatives aimed at inhibiting MPS1 kinase. The lead compound demonstrated a favorable pharmacokinetic profile and significant inhibition in preclinical models .
Mechanism of Action
The mechanism of action of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine are compared to related pyrrolopyridine derivatives below:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on formula C₇H₄ClFN₂.
Key Comparisons
Substituent Position and Electronic Effects
- The 4-chloro-7-fluoro substitution pattern creates a highly electron-deficient core due to the combined electron-withdrawing effects of Cl and F. This contrasts with compounds like 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine , where the methyl group at C3 donates electrons, enhancing reactivity at C4 for nucleophilic substitutions .
- Isomeric differences (e.g., pyrrolo[3,2-c] vs. [2,3-c]) alter the spatial arrangement of substituents. For example, 7-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine has a distinct electronic profile compared to the target compound due to the fused ring orientation.
Reactivity in Cross-Coupling Reactions
- Chloro-substituted pyrrolopyridines, such as 4-chlorofuro[3,2-c]pyridine , undergo Suzuki-Miyaura couplings with boronic acids to introduce aryl/heteroaryl groups . The target compound’s C4-Cl is expected to exhibit similar reactivity under palladium catalysis.
- In contrast, 7-chloro-1H-pyrrolo[3,2-c]pyridine lacks a C4 substituent, limiting its utility in C4-selective functionalization.
Biological and Coordination Chemistry Furo[3,2-c]pyridine derivatives (e.g., in ) coordinate with metals via pyridine-N atoms, forming complexes with distorted square-bipyramidal geometries . The target compound’s pyrrolo[3,2-c]pyridine scaffold may similarly act as a ligand, but the electron-withdrawing Cl/F groups could weaken metal-binding affinity compared to non-halogenated analogs. Antimicrobial activity is reported for halogenated furopyridines (e.g., 4-phenylfuro[3,2-c]pyridine ). The chloro and fluoro groups in the target compound may enhance such bioactivity by improving membrane permeability or target binding.
Synthetic Challenges
- Nucleophilic substitutions on halogenated pyrrolopyridines can yield isomer mixtures. For instance, replacing Cl at C4 in N-1-substituted pyrrolo[3,2-c]pyridines with amines produces two isomeric products . This highlights the need for controlled conditions during derivatization of the target compound.
Biological Activity
4-Chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its potential applications in cancer therapy, antimicrobial activity, and structure-activity relationships.
Chemical Structure and Properties
4-Chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine is characterized by a pyrrole ring fused to a pyridine structure. The presence of halogen substituents (chlorine and fluorine) is significant as they can influence the compound's reactivity and biological interactions.
Anticancer Activity
Research indicates that derivatives of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine exhibit notable anticancer properties. A study highlighted its role as an inhibitor of the MPS1 kinase, which is involved in cell cycle regulation. The compound displayed dose-dependent inhibition of MPS1 in human tumor xenograft models, suggesting its potential as an anticancer agent .
Table 1: Anticancer Activity of 4-Chloro-7-Fluoro-1H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Chloro-7-fluoro derivative | MPS1 | 0.65 | |
| Other derivatives | Various cancer cell lines | Varies |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity Against Bacterial Strains
Structure-Activity Relationships (SAR)
The biological activity of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine can be significantly influenced by modifications to its structure. Substitutions at various positions on the pyrrole or pyridine rings can enhance potency or selectivity for specific biological targets. For instance, the introduction of electron-withdrawing groups has been associated with increased antibacterial activity .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that certain derivatives of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine exhibit enhanced cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies.
- In Vivo Efficacy : Animal models have shown promising results with compounds derived from this scaffold, indicating their potential for further development into therapeutic agents. For example, one study reported significant tumor growth inhibition in mice treated with a specific derivative .
- Mechanistic Insights : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, as indicated by increased reactive oxygen species (ROS) levels following treatment .
Q & A
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use glove boxes for air-sensitive reactions (e.g., chlorination with POCl₃) . Personal protective equipment (PPE) including nitrile gloves and FFP3 masks is mandatory due to potential acute toxicity (Oral LD₅₀ < 300 mg/kg) . Store in amber vials under nitrogen at -20°C to prevent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
